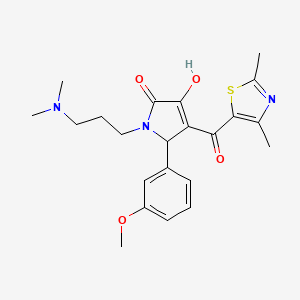
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity, including its mechanisms, efficacy in various studies, and relevant case studies.
- Antiviral Activity : The compound has demonstrated inhibitory effects on viral integrases, which are crucial for the replication of certain viruses. This suggests potential as an antiviral agent against diseases caused by integrase-dependent viruses .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic properties against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing varying degrees of cell viability depending on the concentration of the compound used .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study focused on synthesizing derivatives of the compound showed significant antiviral activity against HIV integrase, suggesting that modifications to the core structure could enhance its efficacy as an antiviral agent .
- Cytotoxic Studies : In a detailed investigation involving various derivatives, the compound was tested against L929 fibroblast cells. The results indicated that certain derivatives exhibited lower cytotoxicity while maintaining effective growth inhibition against target cancer cells. The IC50 values were determined to assess the potency of these compounds .
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds similar to this compound. Variations in substituents and functional groups significantly influence both antiviral and cytotoxic activities.
Table 2: IC50 Values for Related Compounds
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Anticancer Potential : Variants of this compound have shown promise in anticancer studies, indicating a need for further investigation into its mechanisms and efficacy.
Case Studies and Research Findings
Recent studies have highlighted the importance of understanding the interactions between this compound and various biological targets. For instance:
- A study on structurally similar compounds indicated that variations in side chains could significantly alter biological activity. This underscores the importance of structural modifications in enhancing therapeutic effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-(dimethylamino)propyl)-4-(2-methylthiazole-5-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one | Similar pyrrolone and thiazole structure | Antimicrobial |
| 3-(dimethylamino)-1-(2-thiazolyl)propan-1-one | Contains thiazole and amine groups | Neuroprotective |
| 4-(2,4-dimethylthiazole)carbonyl derivatives | Variations in side chains | Potential anticancer activity |
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-13-21(30-14(2)23-13)19(26)17-18(15-8-6-9-16(12-15)29-5)25(22(28)20(17)27)11-7-10-24(3)4/h6,8-9,12,18,27H,7,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONVWQSSKMETBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)CCCN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













